
Ácido (4-fluoro-2-metoxi-5-metilfenil)borónico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Fluoro-2-methoxy-5-methylphenyl)boronic acid is a chemical compound with the molecular formula C8H10BFO3 . It has been used as a reactant in various chemical reactions .
Molecular Structure Analysis
The molecular structure of (4-Fluoro-2-methoxy-5-methylphenyl)boronic acid consists of a phenyl ring substituted with a fluorine atom, a methoxy group, and a methyl group. The boronic acid group is attached to the phenyl ring .Chemical Reactions Analysis
(4-Fluoro-2-methoxy-5-methylphenyl)boronic acid has been used as a reactant in various chemical reactions. For instance, it has been used in Suzuki-Miyaura cross-coupling reactions . It has also been used in the monoarylation of dibromoarenes catalyzed by palladium-phosphine in the presence of potassium carbonate .Physical and Chemical Properties Analysis
(4-Fluoro-2-methoxy-5-methylphenyl)boronic acid has a molecular weight of 183.97 g/mol . It is a solid or liquid at room temperature and should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Acoplamiento de Suzuki-Miyaura
El compuesto se utiliza como reactivo en el acoplamiento de Suzuki-Miyaura, que es una reacción de formación de enlaces carbono-carbono catalizada por metales de transición ampliamente aplicada . El éxito de esta reacción se origina en una combinación de condiciones de reacción excepcionalmente suaves y tolerantes a grupos funcionales, con un reactivo organoborónico relativamente estable, fácil de preparar y generalmente benigno para el medio ambiente .
Protodesboronación
La protodesboronación de ésteres borónicos de pinacol es otra aplicación de este compuesto . Este proceso no está bien desarrollado, pero es una transformación valiosa en la síntesis orgánica .
Alquilación de Friedel-Crafts
El compuesto participa en la alquilación de Friedel-Crafts de hidronaftalenos . Este es un tipo de reacción de sustitución electrofílica aromática que implica la alquilación de un anillo aromático.
Síntesis de 9,10-diarilantracenos
El compuesto se utiliza en la síntesis de 9,10-diarilantracenos, que se utilizan como interruptores moleculares . Estos interruptores se pueden utilizar en el desarrollo de máquinas moleculares o nanomáquinas.
5. Acoplamiento cruzado con haluros de carbazolilo o arilo El compuesto se utiliza en reacciones de acoplamiento cruzado con haluros de carbazolilo o arilo . Esta reacción se utiliza para formar enlaces carbono-carbono, que es un paso clave en la síntesis de diversos compuestos orgánicos.
Monoarilación de dibromoarenos
El compuesto se utiliza como reactivo para la monoarilación de dibromoarenos . Esta reacción está catalizada por paladio-fosfina en presencia de carbonato de potasio .
Preparación de diarilmercuriales homolépticos
El compuesto se utiliza en la preparación de diarilmercuriales homolépticos
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Mecanismo De Acción
Target of Action
It is known to be a reactant or precursor used for the synthesis of biologically active molecules . These molecules include 2-(4-pyridyl)thienopyridinones, which are used as GSK-3β inhibitors, and arylheteroarylmethylamines, which act as NR2B subtype of NMDA receptor antagonists with antidepressant activity .
Mode of Action
The compound is involved in Suzuki-Miyaura cross-coupling reactions for the synthesis of heterobiaryls . This reaction is a type of palladium-catalyzed cross-coupling, which is a powerful tool for the formation of carbon-carbon bonds . The process involves the transmetalation of an organoboron compound (like our boronic acid) to a metal catalyst, followed by a reductive elimination step that forms the desired carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a key step in various biochemical pathways. It enables the formation of complex organic compounds from simpler ones, contributing to the synthesis of a wide range of biologically active molecules .
Pharmacokinetics
As a boronic acid, it is expected to have good stability and reactivity, which are crucial for its role in suzuki-miyaura cross-coupling reactions .
Result of Action
The result of the action of (4-Fluoro-2-methoxy-5-methylphenyl)boronic acid is the formation of biologically active molecules, including GSK-3β inhibitors and NR2B subtype of NMDA receptor antagonists . These molecules have significant roles in various biological processes and therapeutic applications.
Action Environment
The efficacy and stability of (4-Fluoro-2-methoxy-5-methylphenyl)boronic acid, like other boronic acids, can be influenced by various environmental factors. These include the presence of a catalyst (typically palladium in Suzuki-Miyaura reactions), the pH of the environment, and the presence of other reactants .
Propiedades
IUPAC Name |
(4-fluoro-2-methoxy-5-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c1-5-3-6(9(11)12)8(13-2)4-7(5)10/h3-4,11-12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBDEWYWLMIDPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1OC)F)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716608 |
Source


|
| Record name | (4-Fluoro-2-methoxy-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207428-92-9 |
Source


|
| Record name | (4-Fluoro-2-methoxy-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
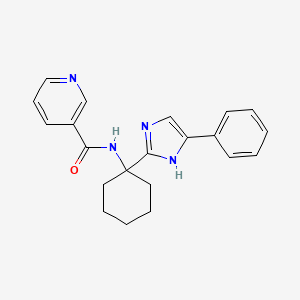
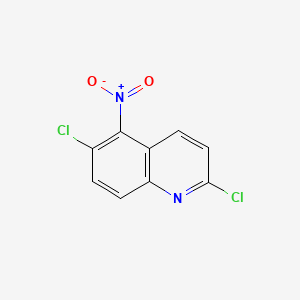

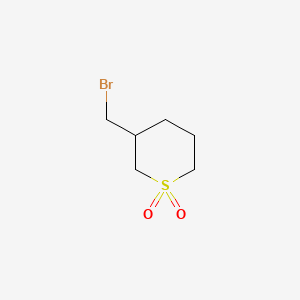
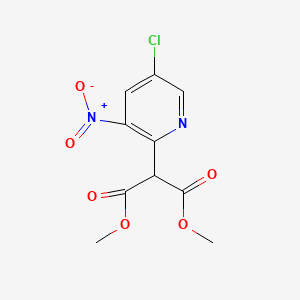
![2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-YL]ethanamine hydrochloride](/img/structure/B582330.png)

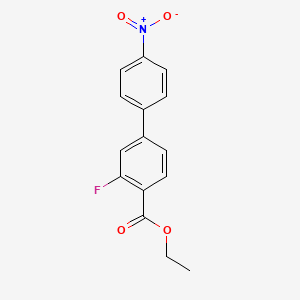

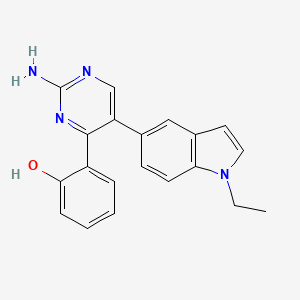


![9-Oxa-1,4-diazaspiro[5.5]undecan-5-one](/img/structure/B582343.png)
![4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-amine 2hcl](/img/structure/B582344.png)
